5-Oxaspiro[2.4]heptane-6-carboxylic acid
Description
Significance of Spirocyclic Systems in Modern Organic Chemistry
Spiro compounds are a class of organic molecules distinguished by a unique structural feature: two rings connected by a single, shared atom known as the spiro atom. ontosight.aiwikipedia.org This arrangement confers a three-dimensional and structurally diverse architecture that is of great interest in modern organic chemistry. walshmedicalmedia.com The inherent three-dimensionality of spirocyclic scaffolds allows for a better ability to interact with target proteins, making them valuable frameworks in drug discovery. researchgate.net
The applications of spiro compounds are extensive, spanning pharmaceuticals, materials science, and agrochemicals. walshmedicalmedia.com In medicinal chemistry, these rigid structures are sought after as they can lead to compounds with improved pharmacological properties, including anticancer, antiviral, and anti-inflammatory activities. researchgate.netnih.gov Their unique architecture can also facilitate more selective binding to biological targets. researchgate.net Furthermore, spiro compounds are utilized in materials science for the development of organic electronics and sensors. walshmedicalmedia.comresearchgate.net
Unique Structural Attributes and Conformational Rigidity of the 5-Oxaspiro[2.4]heptane Framework
The 5-Oxaspiro[2.4]heptane framework consists of a cyclopropane (B1198618) ring and a tetrahydrofuran (B95107) ring fused at a single carbon atom. This spiro junction is a defining feature, creating a molecule with significant conformational rigidity. nih.gov Unlike more flexible acyclic or monocyclic molecules, the rotational freedom in spirocycles is severely restricted. This rigidity allows for the precise spatial arrangement of substituents, a critical factor in designing molecules for specific biological interactions, such as with enzymes or receptors. nih.govrsc.org
Context of Carboxylic Acid Functionality within Spiro Ring Systems
The incorporation of a carboxylic acid group onto a spirocyclic scaffold, as seen in 5-Oxaspiro[2.4]heptane-6-carboxylic acid, is a common strategy in medicinal chemistry to introduce a key functional group. researchgate.net The carboxylic acid moiety is capable of forming strong hydrogen bonds and ionic interactions, which are often crucial for a molecule's biological activity. researchgate.net
This functional group can significantly influence a molecule's physicochemical properties, such as solubility and acidity, and provides a synthetic handle for further chemical modifications. ontosight.aiontosight.ai The study of spirocyclic carboxylic acids has led to the development of compounds with a range of biological activities. For instance, certain spiro carboxylic acids have been synthesized and evaluated as analogues of the anticonvulsant drug valproic acid. nih.gov
Overview of Current Research Trajectories Involving this compound and its Analogues
While publicly available research specifically detailing this compound is limited, significant attention has been directed towards its structural analogues, particularly the nitrogen-containing counterpart, 5-Azaspiro[2.4]heptane-6-carboxylic acid. This analogue is a crucial building block in the synthesis of Ledipasvir, a potent antiviral drug used in the treatment of chronic Hepatitis C virus (HCV) infections. mdpi.comnih.govgoogle.com
The synthesis and application of 5-Azaspiro[2.4]heptane-6-carboxylic acid in the creation of Ledipasvir underscores the pharmaceutical importance of the spiro[2.4]heptane-6-carboxylic acid scaffold. mdpi.comnewdrugapprovals.orggoogle.com Research in this area focuses on developing efficient and enantioselective synthetic routes to produce these complex proline analogues. mdpi.comnih.govresearchgate.net The interest in these aza-analogues suggests that the corresponding oxa-derivatives, like this compound, may hold untapped potential as intermediates for novel therapeutic agents or as scaffolds in other areas of chemical research. walshmedicalmedia.com
Interactive Data Table: Properties of this compound
| Property | Value |
| CAS Number | 2090950-18-6 |
| Molecular Formula | C₇H₁₀O₃ |
| Molecular Weight | 142.15 g/mol |
| SMILES | C1CC12CC(OC2)C(=O)O |
Data sourced from Biosynth (QID95018). biosynth.com
Structure
3D Structure
Properties
IUPAC Name |
5-oxaspiro[2.4]heptane-6-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O3/c8-6(9)5-3-7(1-2-7)4-10-5/h5H,1-4H2,(H,8,9) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTNAJIDFUNLCHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12CC(OC2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Strategies and Methodologies for 5 Oxaspiro 2.4 Heptane 6 Carboxylic Acid
Retrosynthetic Analysis of the 5-Oxaspiro[2.4]heptane Core and Carboxylic Acid Moiety
A logical retrosynthetic analysis of 5-oxaspiro[2.4]heptane-6-carboxylic acid suggests several key disconnections. The carboxylic acid group can be envisioned as arising from the oxidation of a precursor, such as a primary alcohol or an exocyclic methylene (B1212753) group at the C6 position. Alternatively, hydrolysis of a nitrile group at the same position offers another viable pathway. This leads to key precursors like 6-(hydroxymethyl)-5-oxaspiro[2.4]heptane, 6-methylene-5-oxaspiro[2.4]heptane, or 5-oxaspiro[2.4]heptane-6-carbonitrile.
Disconnecting the tetrahydrofuranone ring through a C-O bond reveals a hydroxy acid with a spiro[2.4]heptane core. Further simplification of the spirocyclic core itself can be approached in two primary ways: disconnection of the cyclopropane (B1198618) ring or disconnection of the five-membered oxygen-containing ring.
A plausible retrosynthetic pathway, based on documented syntheses of related structures, points towards 5-oxaspiro[2.4]heptan-6-one as a pivotal intermediate. This lactone can be traced back to an open-chain precursor, 1-hydroxymethylcyclopropyl acetonitrile, through a hydrolysis and intramolecular cyclization sequence. This key intermediate, in turn, can be derived from simpler, more readily available starting materials such as dibromoneopentyl glycol or pentaerythritol, highlighting a convergent and efficient synthetic design.
Development of Novel Synthetic Pathways to the Oxaspiro[2.4]heptane Skeleton
The construction of the 5-oxaspiro[2.4]heptane framework is the cornerstone of the synthesis. Various methodologies have been explored to achieve this, ranging from intramolecular cyclizations to cycloaddition reactions, each with its own set of advantages and challenges.
Intramolecular Cyclization Approaches (e.g., Wurtz-type reactions, ring-closing metathesis, Wittig reactions)
Intramolecular cyclization reactions are powerful tools for the formation of cyclic structures. One of the most direct applications to the 5-oxaspiro[2.4]heptane system involves an intramolecular Wurtz-type reaction. In a patented process, 4,4-bis(bromomethyl)dihydro-2-furanone is treated with zinc powder. This reductive coupling of the two carbon-bromine bonds forms the cyclopropane ring, directly yielding 5-oxaspiro[2.4]heptan-6-one. nih.gov This method is effective for creating the highly strained three-membered ring fused at a quaternary center.
While not explicitly reported for this specific target, Ring-Closing Metathesis (RCM) represents a potent strategy for the formation of the tetrahydrofuranone ring. wikipedia.org A hypothetical precursor, such as an allyl 1-vinylcyclopropylacetate, could undergo RCM to forge the five-membered ring. The success of RCM is highly dependent on the choice of catalyst and the conformational preferences of the diene substrate.
Similarly, an intramolecular Wittig reaction could be envisioned for the construction of the oxaspirocycle. A precursor bearing both a ketone and a phosphonium (B103445) ylide, appropriately tethered, could cyclize to form an unsaturated spirocyclic intermediate, which could then be further elaborated. The feasibility of such a reaction would depend on the stability of the ylide and the regioselectivity of the cyclization.
Cycloaddition Reactions for Spiro Ring Construction
Cycloaddition reactions offer a convergent approach to building complex ring systems in a single step. For the synthesis of the 5-oxaspiro[2.4]heptane skeleton, a [3+2] cycloaddition could be a viable strategy. For instance, the reaction of a cyclopropylidene carbenoid with a suitable carbonyl compound could, in principle, lead to the desired spirocyclic framework.
Diels-Alder reactions, a cornerstone of cyclic compound synthesis, could also be adapted. beilstein-journals.org A hypothetical approach might involve the reaction of a diene incorporated into a cyclopropane ring with a dienophile that could be subsequently converted into the lactone portion of the molecule. The stereochemical outcome of such reactions is often highly predictable, offering a potential route to enantiomerically enriched products.
Ring Expansion and Contraction Methodologies for Oxaspiro Systems
Ring expansion and contraction reactions provide alternative pathways to access strained ring systems that may be difficult to form directly. For instance, the ring expansion of a smaller, more accessible oxaspirocycle could be a potential route. A plausible precursor could be an oxaspiro[2.2]pentane derivative, which upon rearrangement, could expand to form a cyclobutanone. While not directly yielding the target five-membered ring, this demonstrates the principle of using ring strain to drive the formation of larger rings.
Conversely, a ring contraction of a larger oxaspiro system, such as an oxaspiro[2.5]octane derivative, could also be considered. Such transformations often proceed via rearrangements or extrusion of a small molecule and can be a powerful method for the synthesis of more strained cyclic systems. However, specific examples of these methodologies being applied to the synthesis of 5-oxaspiro[2.4]heptane are not yet prevalent in the literature.
Stereoselective Formation of the 5-Oxaspiro[2.4]heptane Framework
The stereoselective synthesis of the 5-oxaspiro[2.4]heptane framework is of significant interest, particularly for applications in medicinal chemistry. Achieving stereocontrol can be approached in several ways. One method involves the use of chiral starting materials. For instance, if a chiral precursor is used in the intramolecular Wurtz reaction, the stereochemistry could be transferred to the final product.
Alternatively, asymmetric catalysis can be employed. A notable example is the base-catalyzed dimerization of alkynyl cyclopropyl (B3062369) ketones, which yields 6-methylene-5-oxaspiro[2.4]heptanones in a regio- and stereoselective manner. rsc.orgresearchgate.net This reaction proceeds effectively with a potassium tert-butoxide/tert-butanol/THF catalytic system at room temperature. rsc.orgresearchgate.net
Another potential avenue for stereocontrol is the stereoselective cyclopropanation of a pre-existing methylene-substituted tetrahydrofuran (B95107). While not demonstrated for this specific system, related catalytic asymmetric 1,3-dipolar cycloadditions have been used to construct the analogous 5-azaspiro[2.4]heptane motif with high stereoselectivity. nih.gov
Introduction and Functionalization of the Carboxylic Acid Group
With the 5-oxaspiro[2.4]heptane core in hand, the final crucial step is the introduction of the carboxylic acid at the C6 position. The strategy for this functionalization is highly dependent on the nature of the precursor.
One of the most direct routes starts from 5-oxaspiro[2.4]heptane-6-carbonitrile, an intermediate in some synthetic pathways. patsnap.comgoogle.com This nitrile can be hydrolyzed under either acidic or basic conditions to yield the desired carboxylic acid. This is a classic and reliable transformation in organic synthesis.
Another common precursor is 6-methylene-5-oxaspiro[2.4]heptanone. rsc.orgresearchgate.net The exocyclic double bond of this compound is a prime target for oxidative cleavage. Ozonolysis, followed by an oxidative workup (for example, with hydrogen peroxide), would cleave the double bond to form a ketone at the C6 position, which is the lactone carbonyl, and the exocyclic carbon would be oxidized to carbon dioxide. A more direct route to the carboxylic acid from the methylene precursor would be desirable but is not straightforward.
For the precursor 5-oxaspiro[2.4]heptan-6-one, several methods can be envisioned to introduce the carboxylic acid. One approach could involve an alpha-carboxylation of the corresponding enolate. However, this can be challenging and may lead to side reactions. A more robust method could be a multi-step sequence, for example, conversion to an α-hydroxymethylene derivative, followed by oxidation.
A summary of key synthetic intermediates and their potential transformations is presented in the table below.
| Precursor | Reagents and Conditions for Carboxylic Acid Introduction |
| 5-Oxaspiro[2.4]heptane-6-carbonitrile | Acid or base-catalyzed hydrolysis |
| 6-Methylene-5-oxaspiro[2.4]heptanone | 1. Ozonolysis; 2. Oxidative workup |
| 5-Oxaspiro[2.4]heptan-6-one | 1. Formation of α-hydroxymethylene derivative; 2. Oxidation |
Direct Carboxylation and Esterification Techniques
Direct carboxylation involves the introduction of a carboxylic acid or ester group in a single step onto a suitable precursor. While specific examples for the direct carboxylation of a 5-oxaspiro[2.4]heptane precursor are not extensively documented in the literature, analogous transformations on similar cyclic ethers provide a basis for potential synthetic routes. For instance, the carboxylation of tetrahydrofuran (THF) derivatives can be achieved through various methods, including radical-mediated processes and metal-catalyzed reactions. These approaches could potentially be adapted to a spirocyclic substrate.
Esterification of the target carboxylic acid, once obtained, can be carried out using standard procedures. Fischer esterification, involving the reaction of the carboxylic acid with an alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid), is a common and effective method. Alternatively, for substrates sensitive to strong acids, milder conditions such as the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of a catalytic amount of a base like 4-dimethylaminopyridine (B28879) (DMAP) can be employed.
A hypothetical direct carboxylation approach could involve the generation of a carbanion or radical at the C6 position of a suitable 5-oxaspiro[2.4]heptane precursor, followed by trapping with carbon dioxide. The feasibility and regioselectivity of such a reaction would be highly dependent on the nature of the precursor and the reaction conditions.
| Method | Description | Potential Applicability |
| Fischer Esterification | Reaction of the carboxylic acid with an alcohol under acidic conditions. | Suitable for the direct esterification of this compound. |
| DCC/DMAP Coupling | Carboxylic acid activation with a carbodiimide (B86325) followed by reaction with an alcohol. | A milder alternative for esterification, suitable for sensitive substrates. |
| Direct Carboxylation | Introduction of a carboxyl group via reaction with CO2. | Hypothetically applicable to a pre-functionalized 5-oxaspiro[2.4]heptane precursor. |
Transformation of Precursor Functionalities to the Carboxylic Acid (e.g., nitriles, alcohols)
A more established and versatile approach to this compound involves the synthesis of a key intermediate, 5-oxaspiro[2.4]heptan-6-one, followed by its conversion to the desired carboxylic acid. Several patented methods describe the synthesis of this lactone precursor.
One synthetic route commences with dibromoneopentyl glycol. This starting material is subjected to cyclization in the presence of zinc powder to yield cyclopropyldimethanol. Subsequent reaction with thionyl chloride affords cyclopropyldimethanol cyclosulfite. Ring-opening of this intermediate with a cyanide source provides 1-hydroxymethylcyclopropyl acetonitrile. Finally, hydrolysis of the nitrile group under basic conditions, followed by acid-catalyzed intramolecular cyclization, furnishes 5-oxaspiro[2.4]heptan-6-one.
An alternative synthesis of the lactone starts from [3-(hydroxymethyl)oxetan-3-yl]acetonitrile. Treatment of this compound with hydrogen bromide leads to the formation of 4,4-bis(bromomethyl)dihydro-2-furanone. An intramolecular Wurtz-type reaction using zinc then effects the final cyclization to produce 5-oxaspiro[2.4]heptan-6-one.
Once the key lactone intermediate is obtained, it can be readily converted to this compound via hydrolysis. This is typically achieved under basic conditions (e.g., using sodium hydroxide (B78521) or potassium hydroxide in a mixture of water and an organic solvent), followed by acidification to protonate the resulting carboxylate salt.
Another viable precursor is the corresponding alcohol, (5-Oxaspiro[2.4]heptan-6-yl)methanol. This alcohol can be synthesized by the reduction of the lactone, for example, using a reducing agent like lithium aluminum hydride (LiAlH4). Subsequent oxidation of the primary alcohol to the carboxylic acid can be accomplished using a variety of standard oxidizing agents, such as Jones reagent (CrO3/H2SO4), pyridinium (B92312) chlorochromate (PCC), or under milder conditions using reagents like 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO) in the presence of a stoichiometric oxidant.
| Precursor | Transformation | Reagents |
| 1-Hydroxymethylcyclopropyl acetonitrile | Hydrolysis and Lactonization | 1. Base (e.g., NaOH) 2. Acid (e.g., HCl) |
| 4,4-Bis(bromomethyl)dihydro-2-furanone | Intramolecular Cyclization | Zinc |
| 5-Oxaspiro[2.4]heptan-6-one | Hydrolysis | Base (e.g., NaOH), then Acid |
| (5-Oxaspiro[2.4]heptan-6-yl)methanol | Oxidation | Jones Reagent, PCC, TEMPO |
Enantioselective Synthesis of this compound and its Chiral Derivatives
The development of enantioselective syntheses is crucial for accessing single-enantiomer forms of chiral molecules, which is of paramount importance in the pharmaceutical and agrochemical industries. While a specific enantioselective synthesis of this compound has not been reported, several powerful asymmetric strategies can be envisaged based on the synthesis of analogous spirocyclic systems.
Asymmetric Catalysis in Spiro Compound Synthesis
Asymmetric catalysis offers a highly efficient means of generating chiral molecules. For the synthesis of the spiro[2.4]heptane core, a key step could be an asymmetric cyclopropanation reaction. Rhodium(II) carboxylate complexes are well-known catalysts for the decomposition of diazo compounds to generate carbenes, which can then undergo cyclopropanation with alkenes. The use of chiral rhodium(II) catalysts, such as those derived from chiral N-sulfonylated amino acids, has been shown to induce high levels of enantioselectivity in the cyclopropanation of various olefins. A plausible strategy would involve the rhodium-catalyzed asymmetric cyclopropanation of a vinyl-substituted tetrahydrofuran derivative to construct the spirocyclic skeleton with control of the stereochemistry at the spirocenter.
Chiral Auxiliary and Chiral Ligand-Mediated Approaches
Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product. A well-established strategy involves the use of Evans oxazolidinone auxiliaries. For instance, an acyclic precursor containing an Evans auxiliary could be cyclized to form the tetrahydrofuran ring, with the auxiliary controlling the stereochemistry of newly formed chiral centers.
Alternatively, a chiral ligand can be used in conjunction with a metal catalyst to induce asymmetry. For example, the intramolecular cyclization of a suitably functionalized precursor could be mediated by a transition metal complex bearing a chiral ligand, such as a chiral phosphine (B1218219) or bis(oxazoline) (BOX) ligand. This approach would transfer the chiral information from the ligand to the product during the key ring-forming step.
Biocatalytic Routes for Enantiopure Intermediates
Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a green and highly selective alternative to traditional chemical methods. For the synthesis of enantiopure this compound, a biocatalytic kinetic resolution of a racemic precursor would be a promising approach.
Lipases are a class of enzymes that are widely used for the kinetic resolution of racemic alcohols and esters. For example, the racemic ester of this compound could be subjected to hydrolysis by a lipase (B570770). The enzyme would selectively hydrolyze one enantiomer of the ester at a faster rate, leaving the unreacted ester enriched in the other enantiomer. Separation of the resulting carboxylic acid and the unreacted ester would provide access to both enantiomers of the target molecule. Similarly, a racemic alcohol precursor, such as (5-Oxaspiro[2.4]heptan-6-yl)methanol, could be resolved through lipase-catalyzed transesterification.
Another biocatalytic strategy is the desymmetrization of a prochiral or meso precursor. For instance, a meso-diol containing the cyclopropane ring could be selectively mono-acylated by a lipase to generate a chiral mono-ester, which could then be elaborated to the target spirocycle.
| Enantioselective Strategy | Description | Potential Application |
| Asymmetric Catalysis | Use of a chiral catalyst to control stereochemistry. | Rhodium-catalyzed asymmetric cyclopropanation of a vinyl-tetrahydrofuran precursor. |
| Chiral Auxiliary | Temporary incorporation of a chiral group to direct a reaction. | Evans oxazolidinone auxiliary to control stereocenters during ring formation. |
| Biocatalytic Resolution | Enzymatic differentiation of enantiomers in a racemic mixture. | Lipase-catalyzed kinetic resolution of a racemic ester or alcohol precursor. |
| Biocatalytic Desymmetrization | Enzymatic transformation of a prochiral substrate into a chiral product. | Lipase-catalyzed mono-acylation of a meso-diol precursor. |
Chemical Reactivity and Mechanistic Investigations of 5 Oxaspiro 2.4 Heptane 6 Carboxylic Acid
Analysis of Ring Strain and its Influence on the Reactivity Profile
The structure of 5-Oxaspiro[2.4]heptane-6-carboxylic acid incorporates significant ring strain, a key determinant of its chemical reactivity. This strain arises from the fusion of a three-membered oxirane ring and a three-membered cyclopropane (B1198618) ring to a central carbon, which is part of a five-membered lactone precursor ring system. Both three-membered rings possess substantial angle and torsional strain due to the deviation of their bond angles from the ideal tetrahedral angle of 109.5°.
The spirocyclic nature of the compound, where two rings share a single carbon atom, further contributes to its unique conformational rigidity and strain. This accumulated strain energy provides a thermodynamic driving force for reactions that lead to the opening of either the oxirane or the cyclopropane ring, as these processes relieve the strain and result in more stable, lower-energy products. Consequently, the molecule is anticipated to be highly susceptible to reactions with a wide range of nucleophiles and electrophiles, even under mild conditions. The enhanced reactivity of spiro-epoxides in neutral and alkaline media, as well as their propensity for versatile isomerizations and rearrangements with acidic catalysts, is a well-documented phenomenon that is expected to be mirrored in the behavior of this compound.
Ring Opening Reactions of the Oxirane and Cyclopropane Rings
The strained three-membered rings in this compound are the primary sites for chemical transformations, particularly ring-opening reactions.
Oxirane Ring Opening: The oxirane (epoxide) ring is susceptible to nucleophilic attack under both acidic and basic conditions. This reactivity is driven by the relief of ring strain.
Under Basic or Nucleophilic Conditions: Strong nucleophiles are expected to attack one of the electrophilic carbons of the epoxide ring, leading to a ring-opened product. This reaction typically proceeds via an SN2 mechanism, where the nucleophile attacks from the side opposite to the C-O bond. In unsymmetrical epoxides, the attack generally occurs at the less sterically hindered carbon.
Under Acidic Conditions: In the presence of an acid, the epoxide oxygen is first protonated, which activates the ring towards nucleophilic attack by even weak nucleophiles. The positive charge that develops on the carbon atoms of the protonated epoxide is better stabilized at the more substituted carbon. Consequently, nucleophilic attack preferentially occurs at the more substituted carbon, following a mechanism with significant SN1 character.
The table below summarizes the expected outcomes of oxirane ring-opening reactions with various nucleophiles.
| Nucleophile/Conditions | Expected Product Type |
| H₂O / H⁺ | Diol |
| ROH / H⁺ | Hydroxy ether |
| HX (X = Cl, Br, I) | Halohydrin |
| H₂O / OH⁻ | Diol |
| ROH / RO⁻ | Hydroxy ether |
| RSH / RS⁻ | Hydroxy thioether |
| NH₃, RNH₂, R₂NH | Amino alcohol |
| RMgX (Grignard reagent) | Alcohol |
| LiAlH₄ | Alcohol |
Cyclopropane Ring Opening: The cyclopropane ring, while generally less reactive than the oxirane, can also undergo ring-opening reactions, particularly under conditions that involve the formation of a carbocation or radical intermediate adjacent to the ring. Acid-catalyzed hydrolysis of bicyclic lactones fused to a cyclopropane ring has been shown to proceed with the opening of the cyclopropane ring. This suggests that under acidic conditions, the cyclopropane ring in this compound could potentially be opened, especially if the reaction can proceed through a stabilized carbocationic intermediate.
Chemical Transformations of the Carboxylic Acid Functionality and its Derivatives
The carboxylic acid group in this compound can undergo a variety of standard transformations, though the proximity of the strained spirocyclic system may influence reactivity. These reactions generally fall into two main categories: nucleophilic acyl substitution and reduction.
Nucleophilic Acyl Substitution: The hydroxyl group of the carboxylic acid is a poor leaving group, making it relatively unreactive towards nucleophilic acyl substitution. However, its reactivity can be enhanced by converting the hydroxyl into a better leaving group.
Esterification: In the presence of an acid catalyst, the carboxylic acid can react with an alcohol to form an ester. This is a reversible equilibrium-controlled process.
Acid Chloride Formation: Reaction with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) can convert the carboxylic acid into the more reactive acid chloride. The acid chloride can then be readily converted into other derivatives like esters, amides, and anhydrides.
Amide Formation: Direct reaction with an amine to form an amide is generally unfavorable and requires high temperatures. A more common approach is to first activate the carboxylic acid, for example, by converting it to an acid chloride or by using a coupling agent.
Reductions: The carboxylic acid can be reduced to a primary alcohol.
Using Strong Hydride Reagents: Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing carboxylic acids to primary alcohols. The reaction proceeds through an aldehyde intermediate, which is further reduced to the alcohol.
Using Borane: Borane (BH₃) and its complexes are also effective reagents for the reduction of carboxylic acids to primary alcohols.
The table below summarizes common transformations of the carboxylic acid group.
| Reagent(s) | Product Functional Group |
| ROH, H⁺ | Ester |
| SOCl₂ | Acid Chloride |
| 1. SOCl₂; 2. R₂NH | Amide |
| 1. LiAlH₄; 2. H₂O | Primary Alcohol |
| BH₃·THF | Primary Alcohol |
Studies on Regioselectivity and Stereoselectivity in Addition and Substitution Reactions
Due to the lack of specific studies on this compound, the regioselectivity and stereoselectivity of its reactions must be inferred from studies on analogous spiro-epoxide systems.
Regioselectivity: The regioselectivity of the epoxide ring-opening is highly dependent on the reaction conditions.
Basic/Nucleophilic Conditions: Under basic or neutral conditions with strong nucleophiles, the reaction is sterically controlled and follows an SN2 pathway. Nucleophilic attack is expected to occur at the less substituted carbon of the oxirane ring.
Acidic Conditions: Under acidic conditions, the reaction is electronically controlled. The protonated epoxide opens at the carbon that can better stabilize the developing positive charge. Therefore, the nucleophile will attack the more substituted carbon atom.
Stereoselectivity: The ring-opening of the epoxide is expected to be highly stereoselective. The SN2-type attack by the nucleophile occurs from the backside, leading to an inversion of configuration at the carbon center being attacked. This results in an anti-diol or its derivative. The stereochemistry of the starting material will dictate the stereochemistry of the product.
Investigation of Reaction Mechanisms and Transition State Analysis
Detailed mechanistic and transition state analyses for reactions of this compound are not available. However, the mechanisms can be postulated based on general principles of organic chemistry and computational studies on similar systems.
Epoxide Ring-Opening Mechanism:
SN2 Pathway (Basic/Neutral Conditions): The reaction is a concerted process where the nucleophile attacks the electrophilic carbon of the epoxide at the same time as the C-O bond breaks. The transition state involves a partially formed bond between the nucleophile and the carbon, and a partially broken C-O bond.
SN1-like Pathway (Acidic Conditions): After protonation of the epoxide oxygen, the C-O bond begins to break, leading to a transition state with significant carbocationic character at the more substituted carbon. The nucleophile then attacks this electrophilic center. Theoretical studies on the ring-opening of other epoxides support these mechanistic pathways.
Cyclopropane Ring-Opening Mechanism: The mechanism for the acid-catalyzed opening of the cyclopropane ring likely involves protonation of the lactone carbonyl, followed by a rearrangement that is driven by the relief of ring strain. Computational studies on the tandem Heck-ring-opening of cyclopropyldiol derivatives have been used to calculate the transition states for cyclopropane ring-opening, providing a framework for understanding such reactions.
Further computational studies, such as density functional theory (DFT) calculations, would be invaluable for elucidating the precise reaction pathways, transition state structures, and activation energies for the reactions of this compound. Such studies could provide a deeper understanding of the regiochemical and stereochemical outcomes of its transformations.
Advanced Spectroscopic and Structural Characterization Studies
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Elucidation
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural elucidation of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
For 5-Oxaspiro[2.4]heptane-6-carboxylic acid, ¹H NMR spectroscopy provides critical data for confirming its structural integrity. Experimental findings from research on the synthesis of various oxa-spirocycles have provided the following ¹H NMR spectral data, recorded on a 400 MHz spectrometer in deuterated chloroform (B151607) (CDCl₃).
The proton spectrum exhibits characteristic signals that correspond to the unique protons in the molecule. The broad singlet observed at 9.98 ppm is indicative of the acidic proton of the carboxylic acid group. A doublet of doublets at 4.66 ppm can be assigned to the proton on the carbon adjacent to both the ether oxygen and the carboxylic acid group. The protons on the tetrahydrofuran (B95107) ring adjacent to the spirocyclic center and the ether oxygen appear as doublets at 3.85 ppm and 3.79 ppm.
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
|---|---|---|---|
| 9.98 | br s | - | -COOH |
| 4.66 | dd | 8.3, 5.4 | CH-COOH |
| 3.85 | d | 8.0 | -O-CH₂- |
| 3.79 | d | 8.0 | -O-CH₂- |
While detailed experimental ¹³C NMR data for this compound is not widely available in published literature, such an analysis would be expected to show distinct signals for each of the seven carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid, the spiro carbon, and the carbons of the cyclopropane (B1198618) and tetrahydrofuran rings.
Mass Spectrometry Techniques for Fragmentation Pathway Analysis and Molecular Formula Confirmation
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of a molecule's elemental formula.
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 143.07027 | 127.5 |
| [M+Na]⁺ | 165.05221 | 136.7 |
| [M-H]⁻ | 141.05571 | 133.7 |
| [M+NH₄]⁺ | 160.09681 | 146.0 |
| [M+K]⁺ | 181.02615 | 136.5 |
A detailed fragmentation analysis, typically performed using techniques like tandem mass spectrometry (MS/MS), would involve inducing fragmentation of the parent ion and analyzing the resulting fragment ions. This would provide valuable information about the molecule's structure and the relative stability of its chemical bonds.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformation Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.
Although specific experimental IR and Raman spectra for this compound are not available in the public domain, the expected characteristic absorption bands can be predicted based on its structure. The most prominent feature in the IR spectrum would be a broad absorption band in the region of 2500-3300 cm⁻¹, characteristic of the O-H stretching vibration of the carboxylic acid, which is broadened due to hydrogen bonding. A strong, sharp absorption band between 1700-1725 cm⁻¹ would correspond to the C=O stretching vibration of the carbonyl group. The C-O stretching vibrations of the ether and carboxylic acid would likely appear in the 1000-1300 cm⁻¹ region. The presence of the cyclopropane ring may also give rise to characteristic C-H stretching vibrations above 3000 cm⁻¹.
Raman spectroscopy would provide complementary information, particularly for the non-polar bonds, and would be useful for studying the molecule's conformational properties in different states.
Single Crystal X-ray Diffraction for Absolute and Relative Stereochemistry Determination
Single crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline compound, providing precise information on bond lengths, bond angles, and the absolute and relative stereochemistry of chiral centers.
To date, there are no published reports of the single crystal X-ray diffraction analysis of this compound. If a suitable single crystal could be grown, this technique would provide an unambiguous confirmation of the spirocyclic structure and the relative stereochemistry of the substituents on the tetrahydrofuran ring. For a chiral sample, X-ray diffraction using anomalous dispersion could also be used to determine the absolute stereochemistry.
Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism, Optical Rotatory Dispersion) for Enantiomeric Purity Assessment
Chiroptical spectroscopy techniques, such as Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD), are used to study chiral molecules. These methods measure the differential absorption or rotation of left- and right-circularly polarized light, providing information about the stereochemistry and enantiomeric purity of a sample.
As with other advanced characterization techniques for this compound, there is a lack of published experimental data on its chiroptical properties. For an enantiomerically pure sample of this compound, ECD and ORD spectra would serve as a unique fingerprint of its absolute configuration. These techniques would be particularly valuable for quality control in asymmetric synthesis, allowing for the rapid and accurate determination of enantiomeric excess.
Theoretical and Computational Chemistry Approaches
Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental to understanding the electronic structure of 5-Oxaspiro[2.4]heptane-6-carboxylic acid. DFT methods provide a balance between computational cost and accuracy, making them suitable for molecules of this size.
By solving approximations of the Schrödinger equation, DFT can determine the electron distribution within the molecule. This information is crucial for predicting its reactivity. Key parameters derived from these calculations include:
Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability.
Electron Density and Electrostatic Potential: Mapping the electron density reveals regions of the molecule that are electron-rich or electron-poor. The electrostatic potential map visually represents the charge distribution, highlighting areas susceptible to nucleophilic or electrophilic attack. For this compound, the oxygen atoms of the ether and carboxylic acid groups are expected to be regions of high electron density.
Atomic Charges: Various population analysis schemes (e.g., Mulliken, Natural Bond Orbital) can be used to assign partial charges to each atom, offering further insight into reactive sites.
These calculations can predict that the carboxylic acid group is the most reactive site for deprotonation and nucleophilic attack at the carbonyl carbon. The spirocyclic core's strain and stereochemistry can also influence the reactivity of adjacent functional groups.
Conformational Analysis and Potential Energy Surface Mapping
The three-dimensional structure of this compound is not static. Due to the flexibility of the tetrahydrofuran (B95107) ring and the rotation of the carboxylic acid group, the molecule can exist in multiple conformations. Conformational analysis aims to identify the most stable arrangements (local minima on the potential energy surface).
A systematic conformational search can be performed using molecular mechanics or semi-empirical methods, followed by geometry optimization of the resulting conformers using more accurate DFT methods. The relative energies of these conformers can then be calculated to determine their population at a given temperature according to the Boltzmann distribution.
The potential energy surface (PES) can be mapped by systematically changing key dihedral angles (e.g., the bond connecting the carboxylic acid to the ring) and calculating the energy at each point. This provides a detailed landscape of the conformational flexibility and the energy barriers between different conformers. The results of such an analysis would reveal the most likely shapes the molecule adopts in different environments.
Computational Elucidation of Reaction Mechanisms and Energetics
Theoretical calculations are instrumental in studying the mechanisms of reactions involving this compound. By modeling the reactants, transition states, and products, the entire reaction pathway can be mapped out.
For instance, the mechanism of esterification or amidation of the carboxylic acid group can be investigated. Computational chemists can locate the transition state structure for the reaction and calculate its energy, which corresponds to the activation energy. This allows for the prediction of reaction rates and the understanding of how catalysts might influence the reaction.
Similarly, reactions involving the opening of the spirocyclic ring system can be explored. The energetics of different potential pathways can be compared to determine the most favorable mechanism. These calculations provide insights that are often difficult to obtain through experimental means alone.
Prediction and Interpretation of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)
Computational chemistry can accurately predict various spectroscopic properties of this compound, which is invaluable for interpreting experimental spectra.
NMR Chemical Shifts: By calculating the magnetic shielding tensors for each nucleus (¹H and ¹³C) in the optimized geometry of the molecule, their NMR chemical shifts can be predicted. Comparing these predicted shifts with experimental data can help confirm the structure and assign the signals in the NMR spectrum. For flexible molecules, it is often necessary to calculate the shifts for multiple low-energy conformers and then compute a Boltzmann-weighted average. nih.gov
Vibrational Frequencies: The calculation of vibrational frequencies (infrared and Raman spectra) is another powerful application. The predicted spectrum can be compared with the experimental one to identify characteristic vibrational modes associated with specific functional groups, such as the C=O stretch of the carboxylic acid and the C-O-C stretches of the ether.
An illustrative table of predicted ¹³C NMR chemical shifts for a plausible conformer of this compound is presented below.
| Atom | Predicted Chemical Shift (ppm) |
| C1 | 15.2 |
| C2 | 15.2 |
| C3 | 30.1 |
| C4 | 72.5 |
| C6 | 55.8 |
| C7 | 175.3 |
| C8 | 35.4 |
Note: These are hypothetical values for illustrative purposes.
Molecular Dynamics Simulations for Understanding Dynamic Behavior and Interactions
While quantum chemical calculations typically focus on static structures, molecular dynamics (MD) simulations provide a way to study the dynamic behavior of this compound over time. In an MD simulation, the motion of every atom in the molecule is calculated over a series of small time steps, governed by a classical force field.
MD simulations can be used to:
Explore Conformational Space: By simulating the molecule over nanoseconds or longer, it is possible to observe transitions between different conformations and gain a more complete understanding of its flexibility.
Study Solvation: By including explicit solvent molecules (e.g., water) in the simulation box, the interactions between this compound and the solvent can be studied in detail. This can reveal how the solvent influences the molecule's conformation and reactivity.
Investigate Intermolecular Interactions: MD simulations can model how multiple molecules of this compound interact with each other in the condensed phase, for example, through hydrogen bonding between the carboxylic acid groups.
These simulations provide a bridge between the molecular and macroscopic properties of the compound, offering insights into its behavior in realistic environments.
Role As a Key Intermediate and Building Block in Complex Chemical Synthesis
Future Research Directions and Emerging Opportunities
Development of More Sustainable and Atom-Economical Synthetic Methodologies
The pursuit of green chemistry principles is a paramount goal in modern organic synthesis. For a molecule like 5-Oxaspiro[2.4]heptane-6-carboxylic acid, future research will likely focus on developing synthetic routes that are both environmentally benign and efficient. Key areas of interest include:
Electrochemical Synthesis : Recent advancements have demonstrated the use of electrochemistry for the sustainable synthesis of β-keto spirolactones. rsc.org This approach utilizes simple electrons as oxidants and can be performed in green solvents like acetone (B3395972) and water, offering a significant advantage over classical methods that rely on stoichiometric oxidants. rsc.org Future work could adapt these electrochemical methods for the synthesis of this compound, potentially leading to a more sustainable and scalable process.
Photocatalysis : Visible-light photocatalysis represents another promising avenue for the green synthesis of oxaspirolactones. rsc.org By combining energy-transfer photocatalysis with heterogeneous Brønsted acid catalysis, it is possible to achieve the synthesis of these complex scaffolds in high yields using green solvents and energy-efficient light sources. rsc.org Exploring such methods for the target compound could lead to novel and sustainable synthetic pathways.
Biocatalysis : The use of enzymes in organic synthesis offers high selectivity and mild reaction conditions. Biocatalytic methods, such as Baeyer-Villiger oxidations mediated by monooxygenases or oxidative lactonization of diols, are well-established for the synthesis of lactones. nih.gov Future research could focus on identifying or engineering enzymes capable of catalyzing the formation of the this compound scaffold, providing a highly enantioselective and environmentally friendly synthetic route.
Atom-Economical Reactions : Methodologies that maximize the incorporation of all starting material atoms into the final product are highly desirable. Palladium-catalyzed carbonylative spirolactonization is an example of a highly atom-economical process for the synthesis of γ-butyrolactones. researchgate.net Investigating similar transition-metal-catalyzed cascade reactions could lead to efficient and atom-economical syntheses of this compound. acs.org
Exploration of Unprecedented Reactivity and Transformation Pathways
The strained spirocyclic system in this compound is expected to exhibit unique reactivity. Future studies should aim to uncover and harness these properties for novel chemical transformations:
Ring-Opening Reactions : The presence of a strained cyclopropane (B1198618) ring and a lactone moiety suggests that the molecule could undergo a variety of ring-opening reactions. Studies on related spiroepoxy-β-lactones have revealed interesting reactivity profiles, leading to the formation of butenolides, α-hydroxyketones, and other functionalized products. nih.gov Investigating the regioselective and stereoselective ring-opening of this compound with various nucleophiles could provide access to a diverse range of complex molecular architectures.
Rearrangement Reactions : The inherent strain in the spirocyclic system could be exploited to drive novel rearrangement reactions. For instance, acid- or base-catalyzed rearrangements could lead to the formation of new carbocyclic or heterocyclic frameworks. Understanding the factors that control these rearrangements will be crucial for developing new synthetic strategies.
Cycloaddition Reactions : The double bond of the lactone ring, if present in a precursor or derivative, could participate in cycloaddition reactions. The reactivity of α,β-unsaturated lactones as Michael acceptors has been studied, and these compounds can undergo reactions with dienes in a stepwise manner. nih.govrsc.orgrsc.org Exploring the potential of this compound derivatives in cycloaddition chemistry could open up new avenues for the synthesis of complex polycyclic systems.
Integration with Flow Chemistry and Automated Synthesis Platforms
The translation of synthetic methodologies from batch to continuous flow processes offers numerous advantages, including improved safety, scalability, and reproducibility. For this compound, the integration of its synthesis with flow chemistry and automation could be a significant area of future research:
Continuous Flow Synthesis : Flow chemistry has been successfully applied to the synthesis of complex spirocyclic polyketides. nih.govsyrris.comresearchgate.net The precise control over reaction parameters such as temperature, pressure, and reaction time in a flow reactor can lead to higher yields and selectivities. spirochem.com Developing a continuous flow synthesis for this compound would not only make the process more efficient but also facilitate its scale-up for potential industrial applications. uc.pt
Automated Synthesis : Automated platforms are revolutionizing the synthesis of complex molecules, including oligosaccharides and other natural products. researchgate.netnih.gov By automating the synthesis of this compound and its derivatives, it would be possible to rapidly generate libraries of related compounds for screening in drug discovery or materials science applications. This would accelerate the discovery of new functionalities and applications for this molecular scaffold.
Advanced Materials Science Applications Derived from Oxaspiro[2.4]heptane-6-carboxylic Acid Scaffolds
The rigid and three-dimensional structure of the this compound scaffold makes it an attractive building block for the development of novel materials with unique properties.
Spirocyclic Polymers : Spirocyclic polymers are a class of materials with intriguing properties, including non-interconnected microporosity and engineered mobility, which make them suitable for applications such as membrane-based separations. advanceseng.comacs.orgnih.gov Incorporating the this compound moiety into polymer backbones could lead to new materials with tailored properties for applications in gas separation, organic solvent nanofiltration, or as optoelectronic materials. chemrxiv.orgmdpi.com
Degradable Polymers : The lactone functionality in this compound suggests its potential as a monomer for the synthesis of degradable polyesters. The alternating copolymerization of epoxides and lactones via spiroorthoester intermediates is a known strategy for producing poly(ether-alt-ester)s that are both crosslinkable and degradable. rsc.orgrsc.orgresearchgate.net Investigating the polymerization of this compound or its derivatives could lead to new biodegradable materials with potential applications in medicine and sustainable packaging.
Synergistic Approaches Combining Cutting-Edge Experimental and Computational Methodologies
The combination of experimental and computational chemistry provides a powerful tool for understanding and predicting chemical reactivity and properties. For this compound, a synergistic approach will be crucial for unlocking its full potential.
Mechanistic Studies : DFT calculations can provide valuable insights into the reaction mechanisms of complex transformations. nih.gov For example, computational studies can help to rationalize the observed stereoselectivity in catalytic reactions or to predict the most likely pathways for rearrangement reactions. acs.orgacs.org Combining experimental kinetic studies with computational modeling will be essential for a deep understanding of the reactivity of this compound.
Predictive Modeling : Computational methods can be used to predict the physical and chemical properties of molecules, such as their spectroscopic signatures, reactivity, and potential biological activity. researchgate.net By computationally screening virtual libraries of derivatives of this compound, it may be possible to identify promising candidates for specific applications before embarking on their synthesis, thus saving time and resources.
Catalyst Design : For the development of new catalytic syntheses of this compound, computational chemistry can play a key role in the design of new catalysts with improved activity and selectivity. By modeling the interactions between the substrate and the catalyst, it is possible to gain insights that can guide the rational design of more efficient catalytic systems.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-Oxaspiro[2.4]heptane-6-carboxylic acid, and how can reaction yields be optimized?
- The compound is typically synthesized via enantioselective methods involving spirocyclic intermediates. For example, a Boc-protected derivative can be prepared through cyclopropane ring-opening followed by stereochemical control using chiral catalysts . Yield optimization requires careful adjustment of reaction conditions (e.g., temperature, solvent polarity, and catalyst loading). Chromatographic purification (e.g., silica gel or chiral HPLC) is critical for isolating enantiomerically pure products .
Q. What analytical techniques are most effective for characterizing the stereochemical purity of this compound derivatives?
- Chiral HPLC with polysaccharide-based columns is the gold standard for assessing enantiomeric excess (ee). Nuclear Overhauser Effect (NOE) NMR experiments can confirm spatial arrangements of substituents, while X-ray crystallography provides definitive proof of absolute configuration . Mass spectrometry (HRMS) and IR spectroscopy validate molecular integrity .
Q. How does the spirocyclic structure influence the compound’s solubility and stability in aqueous vs. organic solvents?
- The spiro[2.4]heptane core introduces steric constraints, reducing solubility in polar solvents. Stability studies in DMSO/water mixtures (via LC-MS monitoring) show hydrolysis resistance under acidic conditions but susceptibility to base-mediated ring-opening. Solubility can be enhanced via salt formation (e.g., hydrochloride) or PEGylation .
Advanced Research Questions
Q. What strategies resolve contradictions in reported synthetic yields for Boc-protected this compound derivatives?
- Discrepancies often arise from competing side reactions (e.g., epimerization or dimerization). Kinetic studies using in-situ FTIR or reaction calorimetry can identify optimal temperature profiles. Reproducibility requires strict control of anhydrous conditions and catalyst purity . Comparative analysis of Boc-deprotection methods (TFA vs. HCl) is also critical .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
